molecular formula C21H25N3O4S B4742100 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4742100
M. Wt: 415.5 g/mol
InChI Key: OFWVPTFYKMXFND-UHFFFAOYSA-N
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Description

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzamide core, substituted with a 3,5-dimethylphenyl group, a methylsulfonyl group, and a prop-2-en-1-yl group. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Glycyl Intermediate: The reaction between 3,5-dimethylphenylamine and glycine methyl ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycyl intermediate.

    Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Formation of the Benzamide Core: The resulting product is then coupled with 2-aminobenzamide under suitable conditions to form the benzamide core.

    Addition of the Prop-2-en-1-yl Group: Finally, the prop-2-en-1-yl group is introduced via a substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the prop-2-en-1-yl group, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or alkylating agent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-en-1-yl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.

Properties

IUPAC Name

2-[[2-(3,5-dimethyl-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-5-10-22-21(26)18-8-6-7-9-19(18)23-20(25)14-24(29(4,27)28)17-12-15(2)11-16(3)13-17/h5-9,11-13H,1,10,14H2,2-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWVPTFYKMXFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide
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2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide
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2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide

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